Abt-639

Description

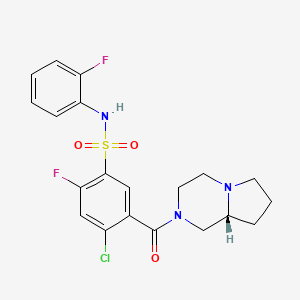

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPIHNZOZNKRGT-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235560-28-7 | |

| Record name | ABT-639 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-639 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-639 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7D0CQ88I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Binding Affinity and Mechanism of Action of Abt-639 for the CaV3.2 Calcium Channel

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Abt-639 for the voltage-gated calcium channel CaV3.2, a key target in nociceptive pathways. The document outlines the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound has been characterized as a peripherally acting, selective blocker of T-type calcium channels, with a particular focus on the CaV3.2 isoform, which is highly expressed in peripheral sensory neurons.[1][2] The binding affinity and inhibitory concentration of this compound for CaV3.2 have been determined using electrophysiological methods. However, recent findings have introduced conflicting data regarding its potency.

Initial studies established this compound as a moderately potent blocker of CaV3.2.[3] A key 2014 study reported that this compound blocks recombinant human CaV3.2 channels in a voltage-dependent manner with an IC50 of approximately 2 µM.[3][4] In native rat dorsal root ganglion (DRG) neurons, the IC50 for the attenuation of low-voltage activated (LVA) currents was found to be 8 µM.[3][4] The compound demonstrated selectivity for T-type channels over other calcium channels, such as CaV1.2 and CaV2.2, where the IC50 was greater than 30 µM.[4]

Conversely, a 2024 study presented contrasting evidence, suggesting that this compound is a poor inhibitor of CaV3.2 currents.[5] This research indicated that at a concentration of 30 µM, this compound blocked less than 15% of the CaV3.2 channel activity.[5] The study did note a slight increase in potency at more depolarized holding potentials, implying a potential preferential action on inactivated channels.[5] These discrepant findings highlight the need for further investigation to fully elucidate the inhibitory profile of this compound on CaV3.2.

Below is a summary of the reported quantitative data for the binding affinity of this compound.

| Target | Species/System | Method | Parameter | Value | Reference |

| CaV3.2 | Recombinant Human | Electrophysiology | IC50 | 2 µM | [3][4] |

| LVA Currents | Rat DRG Neurons | Electrophysiology | IC50 | 8 µM | [3][4] |

| CaV1.2 | Not Specified | Electrophysiology | IC50 | > 30 µM | [4] |

| CaV2.2 | Not Specified | Electrophysiology | IC50 | > 30 µM | [4] |

| CaV3.2 | tsA-201 Cells & DRG Neurons | Electrophysiology | % Inhibition | < 15% at 30 µM | [5] |

Experimental Protocols

The binding affinity and inhibitory activity of this compound on CaV3.2 channels have been primarily assessed using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in both recombinant expression systems and native neurons.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cell Lines

This method is employed to determine the effect of the compound on a specific ion channel isoform expressed in a controlled cellular environment, typically Human Embryonic Kidney (HEK293) or tsA-201 cells.

General Protocol:

-

Cell Culture and Transfection: HEK293 or tsA-201 cells are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the human CaV3.2 channel subunit (CACNA1H).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The extracellular (bath) solution typically contains a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other endogenous channels.

-

The intracellular (pipette) solution is formulated to maintain the cell's integrity and contains ions that are not the primary charge carrier.

-

To elicit CaV3.2 currents, the cell membrane is held at a hyperpolarized potential (e.g., -90 mV to -100 mV) and then depolarized with a series of voltage steps (e.g., to -30 mV).

-

-

Compound Application: this compound is applied to the cells at various concentrations through the bath solution.

-

Data Analysis: The peak inward current at each voltage step is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Electrophysiological Recordings from Native Dorsal Root Ganglion (DRG) Neurons

This approach is used to assess the activity of this compound on native channels in their physiological environment.

General Protocol:

-

Neuron Isolation: DRG neurons are acutely dissociated from rats or mice.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on the isolated DRG neurons.

-

The recording solutions are similar to those used for recombinant cells but may be adjusted to account for the specific properties of native neurons.

-

LVA T-type calcium currents are isolated by specific voltage protocols, taking advantage of their characteristic low-voltage activation and inactivation kinetics.

-

-

Compound Application and Data Analysis: The methodology for compound application and data analysis is similar to that described for recombinant cell lines.

Signaling Pathways and Mechanism of Action

The CaV3.2 T-type calcium channel is a crucial component in the transmission of pain signals, particularly in peripheral sensory neurons.[1] Its activation contributes to neuronal hyperexcitability and the generation of action potentials.[3]

This compound is proposed to exert its analgesic effects by selectively blocking CaV3.2 channels in these peripheral neurons.[2] This blockade reduces the influx of calcium ions upon membrane depolarization, thereby dampening neuronal excitability and inhibiting the firing of nociceptive neurons.[2]

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of Abt-639 in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral bioavailability of Abt-639, a selective T-type calcium channel blocker, in rodent models. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in understanding the absorption, distribution, and overall systemic exposure of this compound.

Core Pharmacokinetic Parameters

This compound has demonstrated favorable pharmacokinetic characteristics in rodent models, indicating good drug-like properties. Notably, it exhibits high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract into the systemic circulation. Furthermore, its low protein binding implies a greater fraction of the drug is free to interact with its target, and the low brain-to-plasma ratio indicates limited penetration of the blood-brain barrier.[1]

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 73% | Rodents | [1] |

| Protein Binding | 88.9% (low) | Rodents | [1] |

| Brain:Plasma Ratio | 0.05:1 | Rodents | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound in rodents are not publicly disclosed. However, based on standard methodologies for such studies, a generalized protocol is provided below. This protocol outlines the typical procedures for conducting an oral bioavailability study in rats.

Objective:

To determine the pharmacokinetic profile and oral bioavailability of a test compound (e.g., this compound) in rats.

Materials:

-

Test compound (this compound)

-

Vehicle for oral and intravenous administration

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Catheters (for intravenous administration and blood sampling)

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS system)

Procedure:

-

Animal Acclimatization and Preparation:

-

House rats in a controlled environment with a regular light-dark cycle and access to standard chow and water ad libitum for at least one week to acclimatize.

-

Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

On the day of the study, weigh each animal to determine the precise dose volume.

-

-

Drug Administration:

-

Oral (PO) Group: Administer this compound, formulated in a suitable vehicle, via oral gavage at a predetermined dose.

-

Intravenous (IV) Group: Administer this compound, formulated in a suitable vehicle, as a bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein) at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from a cannulated vein (e.g., jugular vein) or via another appropriate method (e.g., tail vein sampling) at predefined time points.

-

Typical time points for oral administration include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Typical time points for intravenous administration include: pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Place collected blood samples into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the resulting plasma supernatant to clean tubes and store frozen (e.g., at -80°C) until analysis.

-

-

Sample Analysis:

-

Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

-

Key parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Calculate the absolute oral bioavailability (%F) using the following formula:

-

%F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

-

-

Visualizations

Signaling Pathway of this compound

This compound is a selective blocker of T-type (Ca(v)3.2) calcium channels. These channels are voltage-gated ion channels that play a role in neuronal excitability. The following diagram illustrates the proposed mechanism of action.

Experimental Workflow for Oral Bioavailability Study

The following diagram outlines the typical workflow for a preclinical oral bioavailability study in a rodent model.

References

The Structure-Activity Relationship of Abt-639: A Peripherally Acting T-Type Calcium Channel Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abt-639, a peripherally acting and selective blocker of T-type calcium channels, particularly the CaV3.2 subtype, emerged from a focused drug discovery program aimed at developing novel analgesics for neuropathic and nociceptive pain. Despite promising preclinical data, this compound did not meet its primary endpoints in Phase II clinical trials for diabetic neuropathic pain. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) that led to the discovery of this compound, details the experimental methodologies used in its characterization, and explores the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of T-type channel modulation and the challenges of translating preclinical efficacy to clinical success.

Introduction

Voltage-gated calcium channels are critical players in cellular signal transduction, and their dysfunction is implicated in a variety of pathological states. The T-type (transient) calcium channels, characterized by their low voltage of activation, are key regulators of neuronal excitability.[1] The CaV3.2 isoform, in particular, is highly expressed in peripheral sensory neurons and has been identified as a significant contributor to the signaling pathways of chronic pain.[2][3][4] This has made it an attractive target for the development of new pain therapies.

This compound was developed as a potent and selective inhibitor of the CaV3.2 channel, with a pharmacological profile designed to limit its action to the peripheral nervous system, thereby avoiding central nervous system side effects.[5] This guide delves into the medicinal chemistry efforts that optimized initial screening hits into the clinical candidate, this compound, providing a detailed analysis of its structure-activity relationship.

Structure-Activity Relationship (SAR) of Sulfonamide-Based T-Type Channel Inhibitors

The discovery of this compound began with the identification of sulfonamide-containing high-throughput screening (HTS) hits. The subsequent lead optimization focused on improving metabolic stability and oral bioavailability while maintaining potency at the CaV3.2 channel.

Data Presentation: SAR of this compound and Analogs

The following table summarizes the key compounds in the optimization process that led to the discovery of this compound. The data highlights the impact of specific structural modifications on in vitro potency and pharmacokinetic properties.

| Compound | R | CaV3.2 IC50 (µM) | Rat Oral Bioavailability (%) | Rat Half-life (t1/2, h) |

| 1 | 2-Fluorophenyl | 3 | 0.5 | - |

| 2 | Phenyl | 5 | 1.9 | - |

| 3 | (S)-Hexahydropyrrolo[1,2-a]pyrazin-2-yl | - | 29 | 0.31 |

| This compound | 2-Fluorophenyl with 4-Chloro and 2-Fluoro substitution on the central ring | 2.3 | 73 | 4.3 |

SAR Summary and Logical Relationships

The optimization of the initial sulfonamide hits to this compound followed a clear progression of structural modifications to enhance drug-like properties.

Caption: Logical progression from initial hits to this compound.

The key steps in the SAR exploration were:

-

Modification of the Amide and Sulfonamide Moieties: Moving from the initial hits (Compounds 1 and 2) to Lead Compound 3 involved modifications on both sides of the central aromatic ring. This led to a significant improvement in oral bioavailability from less than 2% to 29%. However, this came at the cost of a very short half-life, indicating continued metabolic instability.

-

Substitution of the Central Aromatic Ring: The critical step in developing this compound was the introduction of fluorine and chlorine atoms to the central aromatic ring. This strategic substitution successfully addressed the metabolic instability, leading to a much longer half-life (4.3 hours) and a remarkable increase in oral bioavailability to 73%. This modification also helped in maintaining good potency against the CaV3.2 channel.

Experimental Protocols

The characterization of this compound and its analogs involved a combination of high-throughput screening and detailed electrophysiological assays.

High-Throughput Screening: FLIPR-Based Calcium Flux Assay

A fluorescence-based calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) was employed for the initial high-throughput screening of the compound library to identify inhibitors of the CaV3.2 channel.

Principle: This assay measures changes in intracellular calcium concentration upon channel activation. Cells expressing the target channel are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane opens the voltage-gated CaV3.2 channels, leading to an influx of calcium and a subsequent increase in fluorescence, which is detected by the FLIPR instrument. Inhibitors of the channel will reduce or block this fluorescence increase.

Representative Protocol:

-

Cell Culture: HEK293 cells stably expressing the human CaV3.2 channel are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion, and incubated for approximately 1 hour at 37°C.

-

Compound Addition: The test compounds, including this compound and its analogs, are added to the wells at various concentrations.

-

Channel Activation and Signal Detection: The cell plate is placed in the FLIPR instrument. A solution containing a high concentration of potassium chloride (KCl) is added to depolarize the cell membranes and activate the CaV3.2 channels. The resulting change in fluorescence is monitored in real-time.

-

Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and the IC50 value for each compound.

References

- 1. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The role of peripheral T-type calcium channels in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-639: A Comprehensive Technical Review of Molecular Targets Beyond T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-639 is a novel, peripherally acting compound initially developed as a selective blocker of T-type calcium channels, with a primary focus on the Ca(v)3.2 subtype, for the treatment of nociceptive and neuropathic pain.[1][2] While its efficacy in clinical trials for pain has been limited, subsequent research and clinical observations have revealed interactions with molecular targets beyond its primary intended mechanism of action. This technical guide provides an in-depth overview of the known molecular targets of this compound, with a particular focus on those outside the T-type calcium channel family. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Molecular Interactions of this compound

This compound's pharmacological profile is characterized by its high affinity for T-type calcium channels and a notable off-target interaction with the URAT1 transporter.

Primary Target: T-type Calcium Channels

This compound is a potent blocker of T-type calcium channels, demonstrating selectivity for the Ca(v)3.2 subtype.[1][2] It exhibits voltage-dependent inhibition of these channels.[1] The inhibitory activity of this compound on various calcium channel subtypes is summarized in the table below.

| Target | Assay System | Potency (IC50) | Reference |

| Human Ca(v)3.2 | Recombinant expression | 2 µM | [1] |

| Rat DRG Neurons (LVA currents) | Native tissue | 8 µM | [1] |

| Human Ca(v)1.2 | Recombinant expression | > 30 µM | [1] |

| Human Ca(v)2.2 | Recombinant expression | > 30 µM | [1] |

Table 1: Inhibitory Potency of this compound on Various Calcium Channels

Off-Target Profile: URAT1 Transporter

A notable and clinically relevant off-target effect of this compound is its interaction with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. This interaction was discovered through the observation of a statistically significant and clinically relevant decrease in blood uric acid levels in human subjects treated with this compound. This effect is attributed to the inhibition of URAT1, which is a key transporter responsible for the reabsorption of uric acid in the renal proximal tubules. The interaction leads to a uricosuric effect, stimulating the elimination of uric acid.

| Target | Effect | Potency (EC50) | Assay System | Reference |

| URAT1 Transporter | Stimulation of uric acid elimination | 8,070 ng/mL | Pharmacokinetic/pharmacodynamic modeling in human subjects |

Table 2: Off-Target Activity of this compound on the URAT1 Transporter

Signaling Pathways and Experimental Workflows

T-type Calcium Channel Blockade in Nociception

This compound's primary mechanism of action in preclinical pain models involves the blockade of T-type calcium channels in peripheral sensory neurons. This action reduces neuronal hyperexcitability and attenuates the transmission of pain signals.

URAT1-Mediated Uric Acid Elimination

This compound's interaction with the URAT1 transporter in the renal proximal tubule leads to increased uric acid excretion.

Experimental Workflow for Calcium Channel Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on T-type calcium channels using whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol is a generalized procedure for determining the IC50 of this compound on recombinant human Ca(v)3.2 channels expressed in a cell line such as HEK293.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Transiently transfect cells with a plasmid encoding the human Ca(v)3.2 α1 subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene such as GFP can be used to identify transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

Prepare an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

-

Prepare an internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 5 ATP-Mg, and 0.1 GTP-Li, with the pH adjusted to 7.2 with CsOH.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -100 mV to ensure the availability of T-type calcium channels.

-

Elicit calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.

-

Record baseline currents until a stable response is achieved.

3. Compound Application and Data Analysis:

-

Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

-

Apply the different concentrations of this compound to the cell via a perfusion system.

-

Record the calcium currents at each concentration after the effect has reached a steady state.

-

Measure the peak inward current at each concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

URAT1-Mediated Uric Acid Uptake Assay

This protocol is a generalized procedure for assessing the inhibitory effect of this compound on URAT1-mediated uric acid transport in a cell-based assay.

1. Cell Line and Culture:

-

Utilize a stable cell line overexpressing human URAT1 (hURAT1), for example, Madin-Darby Canine Kidney (MDCK) cells stably transfected with hURAT1.

-

Culture the cells in an appropriate medium (e.g., MEM) supplemented with serum and antibiotics at 37°C and 5% CO2.

2. Uric Acid Uptake Assay:

-

Seed the hURAT1-expressing cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Prepare assay solutions containing [14C]-labeled uric acid and various concentrations of this compound in the transport buffer.

-

Pre-incubate the cells with the this compound solutions or vehicle control for a defined period (e.g., 10-30 minutes).

-

Initiate the uptake by adding the [14C]-uric acid-containing assay solution to the cells.

-

Incubate for a specific time (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

3. Data Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [14C]-uric acid taken up by the cells.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage of inhibition of uric acid uptake at each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound was initially developed as a selective T-type calcium channel blocker, its molecular interactions extend to the URAT1 transporter, resulting in a clinically observed uricosuric effect. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers investigating the pharmacology of this compound and similar compounds. A thorough understanding of both on-target and off-target activities is crucial for the continued exploration of the therapeutic potential and safety profile of this and other drug candidates. Further studies employing broad off-target screening panels would be beneficial to fully elucidate the complete molecular interaction profile of this compound.

References

The Cellular Effects of Abt-639 on Neuronal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a hallmark of various neurological disorders, including neuropathic pain and epilepsy. This state of heightened neuronal activity is often driven by dysregulation of ion channels that govern membrane potential and action potential firing. Among these, T-type calcium channels, particularly the Ca(v)3.2 subtype, have emerged as critical players in pathological neuronal firing.[1] These low-voltage activated channels contribute to action potential bursting and modulate membrane potentials, especially during periods of hyperexcitability.[1][2] Abt-639 is a novel, peripherally acting, and selective blocker of T-type calcium channels, developed to specifically target these pathological states. This technical guide provides an in-depth overview of the cellular effects of this compound on neuronal hyperexcitability, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its effects by directly interacting with and blocking T-type calcium channels. Specifically, it shows a high selectivity for the Ca(v)3.2 subtype, which is prominently expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG). The blockade of these channels by this compound is voltage-dependent, suggesting a preferential interaction with certain conformational states of the channel.[1][2] By inhibiting the influx of calcium through these channels, this compound effectively dampens the low-voltage-activated calcium currents that are crucial for the generation of burst firing and the maintenance of depolarized membrane potentials in hyperexcitable neurons. This reduction in calcium influx leads to a stabilization of the neuronal membrane potential, making it more difficult for the neuron to reach the threshold for action potential generation and thereby reducing overall neuronal excitability.

Quantitative Data

The following tables summarize the key quantitative data regarding the selectivity and potency of this compound from in vitro electrophysiological studies.

Table 1: In Vitro Potency of this compound on T-type and Other Calcium Channels

| Channel Type | Preparation | Method | Key Parameter | Value | Reference |

| Human Ca(v)3.2 | Recombinant expression | Whole-cell patch clamp | IC50 | 2 µM | [1][2] |

| Rat DRG neurons | Primary culture | Whole-cell patch clamp | IC50 (LVA currents) | 8 µM | [1][2] |

| Human Ca(v)1.2 | Recombinant expression | Whole-cell patch clamp | IC50 | > 30 µM | [1][2] |

| Human Ca(v)2.2 | Recombinant expression | Whole-cell patch clamp | IC50 | > 30 µM | [1][2] |

| Mouse Ca(v)3.2 | tsA-201 cells & DRG neurons | Whole-cell patch clamp | % Blockade (at 30 µM) | < 15% | [3] |

Table 2: Preclinical Efficacy of this compound in Animal Models of Pain

| Pain Model | Species | Administration | Key Parameter | Value | Reference |

| Knee joint pain | Rat | Oral (p.o.) | ED50 | 2 mg/kg | [1][2] |

| Spinal nerve ligation | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |

| Chronic constriction injury (CCI) | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |

| Vincristine-induced neuropathy | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |

Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action and the experimental logic for studying this compound.

Caption: this compound signaling pathway in a neuron.

Caption: Logical flow of this compound's action.

Experimental Protocols

The primary method for characterizing the cellular effects of this compound is whole-cell patch-clamp electrophysiology on isolated dorsal root ganglion (DRG) neurons. This technique allows for the direct measurement of ion channel currents and neuronal firing properties.

Preparation of Acutely Dissociated DRG Neurons

-

Harvesting: Anesthetize the animal model (e.g., rat) and dissect the lumbar (L4-L6) DRG.

-

Enzymatic Digestion: Incubate the ganglia in a solution containing collagenase and trypsin to dissociate the neurons.

-

Mechanical Dissociation: Gently triturate the ganglia to create a single-cell suspension.

-

Plating: Plate the dissociated neurons onto laminin-coated coverslips for electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

This can be performed in two modes: voltage-clamp to measure ion channel currents and current-clamp to measure action potential firing.

Solutions:

-

External Solution (in mM): 140 Choline-Cl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with CsOH).

-

Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

Experimental Workflow Diagram:

Caption: Workflow for patch-clamp experiments.

Voltage-Clamp Protocol for T-type Currents:

-

Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for opening.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit inward calcium currents.

-

Record the peak current at each voltage step to generate a current-voltage (I-V) relationship.

-

Perfuse the bath with varying concentrations of this compound and repeat the voltage steps to determine the concentration-dependent block of the T-type current and calculate the IC50.

Current-Clamp Protocol for Neuronal Firing:

-

Hold the neuron at its resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Measure the number of action potentials fired at each current step to determine the neuron's firing frequency.

-

Apply this compound and repeat the current injections to assess its effect on action potential frequency and other firing properties (e.g., burst firing, action potential threshold).

Conclusion

This compound is a selective, peripherally acting T-type calcium channel blocker that demonstrates a clear mechanism for reducing neuronal hyperexcitability. By inhibiting Ca(v)3.2 channels, it effectively dampens the low-voltage-activated calcium currents that contribute to pathological firing patterns in sensory neurons. While preclinical studies in animal models of neuropathic pain have shown promise, the translation to clinical efficacy has been challenging. The in-depth understanding of its cellular and molecular effects, as detailed in this guide, is crucial for the continued exploration of T-type calcium channel modulators as a therapeutic strategy for disorders characterized by neuronal hyperexcitability. Further investigation into the specific neuronal populations and pathological conditions where Ca(v)3.2 plays a primary role will be essential for the successful development of compounds like this compound.

References

- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Abt-639 in the Chung Model of Spinal Nerve Ligation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the peripherally acting T-type calcium channel blocker, Abt-639, in the Chung model of spinal nerve ligation (SNL) in rats, a widely used model of neuropathic pain. This document outlines the surgical procedure, drug administration, and behavioral testing required to assess the efficacy of this compound in alleviating mechanical allodynia.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. The Chung model of SNL in rats is a robust and reproducible preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus).[1] this compound is a selective blocker of T-type calcium channels, specifically the Ca(v)3.2 subtype, which are implicated in neuronal hyperexcitability and pain signaling.[2][3] Preclinical studies have demonstrated that oral administration of this compound can effectively increase the threshold for tactile allodynia in rodent models of neuropathic pain, including the SNL model.[2] These protocols are designed to guide researchers in the successful implementation of this experimental paradigm.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from this protocol. The values presented are illustrative and should be replaced with experimentally derived data.

Table 1: Effect of this compound on Mechanical Allodynia in the Chung Model of Spinal Nerve Ligation

| Treatment Group | Dose (mg/kg, p.o.) | Pre-Surgery Paw Withdrawal Threshold (g) | Post-Surgery (Day 14) Paw Withdrawal Threshold (g) | Post-Dosing (Day 14, 1-hour) Paw Withdrawal Threshold (g) |

| Sham + Vehicle | N/A | 14.5 ± 0.5 | 14.2 ± 0.6 | 14.3 ± 0.5 |

| SNL + Vehicle | N/A | 14.8 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.4 |

| SNL + this compound | 10 | 14.6 ± 0.5 | 2.3 ± 0.2 | 6.5 ± 0.7 |

| SNL + this compound | 30 | 14.7 ± 0.6 | 2.6 ± 0.3 | 9.8 ± 0.9 |

| SNL + this compound | 100 | 14.9 ± 0.4 | 2.4 ± 0.2 | 12.1 ± 1.1* |

*Values are presented as mean ± SEM. *p < 0.05 compared to SNL + Vehicle group.

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Value |

| Bioavailability (%F) | 73% |

| Protein Binding | 88.9% |

| Brain:Plasma Ratio | 0.05:1 |

| Primary Mechanism of Action | Peripheral T-type (Ca(v)3.2) Ca²⁺ channel blocker |

Experimental Protocols

Chung Model of Spinal Nerve Ligation (SNL) Surgical Protocol

This protocol is adapted from established methods for inducing neuropathic pain in rats.

-

Animals: Male Sprague-Dawley rats (200-225 g) are commonly used.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Preparation: Shave and sterilize the dorsal lumbar region. Place the animal in a prone position on a surgical board.

-

Incision: Make a midline incision at the L4-S2 level to expose the paraspinal muscles.

-

Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Ligation: Isolate the L5 and L6 spinal nerves. Tightly ligate both nerves with a 6-0 silk suture.

-

Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

-

Sham Control: For sham-operated animals, perform the same surgical procedure, including exposure of the spinal nerves, but do not perform the ligation.

-

Post-operative Care: Administer appropriate analgesics for post-operative pain management as per IACUC guidelines. Monitor the animals for any signs of distress or motor deficits. House animals individually with easy access to food and water. Wound clips should be removed 7-10 days after surgery.

This compound Administration Protocol

-

Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

-

Dosage: this compound has been shown to be effective in the 10-100 mg/kg range when administered orally (p.o.).

-

Administration Timeline:

-

Allow the animals to recover for a minimum of 7 days and up to 14 days post-surgery to allow for the full development of neuropathic pain behaviors.

-

On the day of behavioral testing, administer the prepared dose of this compound or vehicle via oral gavage.

-

Behavioral testing is typically conducted 1-2 hours post-administration, corresponding to the time of peak plasma concentration.

-

Behavioral Testing: Mechanical Allodynia (von Frey Test)

-

Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Acclimation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.

-

Testing Procedure:

-

Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation.

-

Begin with a filament in the middle of the force range and use the up-down method to determine the 50% paw withdrawal threshold.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Record the filament force that elicits a consistent withdrawal response.

-

-

Data Analysis: The paw withdrawal threshold is expressed in grams (g). A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle-treated group indicates an analgesic effect.

Visualizations

Caption: Signaling pathway of neuropathic pain and this compound's mechanism.

Caption: Experimental workflow for this compound testing in the Chung model.

References

- 1. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dissolution and Preparation of ABT-639

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-639 is a potent and selective, peripherally acting T-type Ca(v)3.2 calcium channel blocker that has demonstrated efficacy in preclinical models of nociceptive and neuropathic pain. Proper dissolution and preparation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for oral administration in rodent models, based on established preclinical studies.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Species | Citation |

| Mechanism of Action | Selective T-type Ca(v)3.2 calcium channel blocker | --- | |

| IC₅₀ (hCa(v)3.2) | 2 µM | Human (recombinant) | |

| IC₅₀ (rat DRG neurons) | 8 µM | Rat | |

| Oral Bioavailability (%F) | 73% | Rodents | |

| Protein Binding | 88.9% | Rodents | |

| Brain:Plasma Ratio | 0.05:1 | Rodents | |

| Effective Oral Dose (Pain Models) | 10-100 mg/kg | Rat |

Signaling Pathway of this compound in Nociception

This compound exerts its analgesic effects by blocking T-type calcium channels (specifically Ca(v)3.2) on peripheral nerves, such as dorsal root ganglion (DRG) neurons. These channels are involved in neuronal hyperexcitability and the transmission of pain signals. By inhibiting the influx of calcium through these channels, this compound reduces neuronal firing and subsequent pain signaling.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol details the preparation of a vehicle formulation suitable for the oral administration of this compound to rodents via gavage, based on published preclinical studies.

Materials:

-

This compound hydrochloride (or free base, adjust molecular weight accordingly)

-

Polyethylene glycol 400 (PEG400)

-

Cremophor® EL (Kolliphor® EL)

-

Oleic Acid

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Pipettes

Vehicle Composition:

| Component | Percentage |

| PEG400 | 10% |

| Cremophor® EL | 10% |

| Oleic Acid | 80% |

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed. Also, determine the total volume of the formulation to be prepared, ensuring a sufficient amount for all animals and accounting for any potential loss during preparation and administration. A typical oral gavage volume for rats is 5-10 mL/kg.

-

Prepare the vehicle: In a suitable container, combine the vehicle components in the specified ratio (10% PEG400, 10% Cremophor® EL, and 80% Oleic Acid). For example, to prepare 10 mL of the vehicle, mix 1 mL of PEG400, 1 mL of Cremophor® EL, and 8 mL of Oleic Acid.

-

Dissolve/Suspend this compound:

-

Weigh the calculated amount of this compound and place it in a sterile tube or vial.

-

Add a small amount of the pre-made vehicle to the this compound powder.

-

Vortex thoroughly to ensure the powder is wetted and to begin the dissolution/suspension process.

-

Gradually add the remaining volume of the vehicle while continuing to vortex.

-

For compounds that are difficult to dissolve, brief sonication in a water bath may be beneficial. Visually inspect the formulation to ensure homogeneity.

-

-

Storage: The prepared formulation should be stored in a tightly sealed container, protected from light, and at an appropriate temperature as determined by the stability of this compound. It is recommended to prepare the formulation fresh on the day of the experiment.

In Vivo Experimental Workflow for Oral Administration of this compound

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to rodents.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols. The safety and toxicity of the vehicle and the compound should be carefully considered.

Application Notes and Protocols: Utilizing Abt-639 for the Study of Peripheral Sensitization in Nociceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral sensitization is a key mechanism underlying the development and maintenance of chronic pain states. It involves an increase in the excitability of peripheral nociceptive neurons, leading to heightened pain sensitivity. A crucial player in this process is the voltage-gated calcium channel, particularly the T-type calcium channel subtype Ca(v)3.2. Abt-639 is a peripherally acting and selective blocker of T-type calcium channels, with a notable preference for the Ca(v)3.2 subtype.[1][2] Preclinical studies have demonstrated its efficacy in various models of nociceptive and neuropathic pain, making it a valuable tool for investigating the role of Ca(v)3.2 in peripheral sensitization.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visual representation of its role in signaling pathways.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking T-type calcium channels, with a higher affinity for the Ca(v)3.2 subtype, which is prominently expressed in small-diameter primary sensory neurons (nociceptors).[1] In states of peripheral sensitization, there is an upregulation and sensitization of Ca(v)3.2 channels in these neurons. This leads to a lower threshold for activation, contributing to neuronal hyperexcitability and spontaneous firing. By blocking these channels, this compound reduces the influx of calcium ions, thereby dampening neuronal excitability and attenuating pain signals at the peripheral source. This peripheral restriction minimizes central nervous system side effects, a desirable characteristic for analgesic compounds.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of pain.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Preparation | IC50 | Reference |

| Human Ca(v)3.2 Channels | Recombinant | 2 µM | [1] |

| T-type Calcium Currents | Rat Dorsal Root Ganglion (DRG) Neurons | 8 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic and Nociceptive Pain

| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |

| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 3-100 mg/kg | Dose-dependent attenuation of mechanical hypersensitivity. | [2] |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 3-100 mg/kg | Attenuation of mechanical and cold allodynia. | [2] |

| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | 3-100 mg/kg | Dose-dependent attenuation of mechanical hypersensitivity. | [2] |

| Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain | Rat | Oral (p.o.) | 3, 10, and 30 mg/kg | Dose-dependent reversal of pain and restoration of force deficit. ED50 = 2 mg/kg. | [1][2] |

Experimental Protocols

Animal Models of Neuropathic and Nociceptive Pain

This model is used to induce mechanical allodynia, a hallmark of neuropathic pain.

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover and monitor for signs of distress.

-

Assess mechanical allodynia using von Frey filaments at baseline and various time points post-surgery.

-

Administer this compound or vehicle orally at the desired doses and assess its effect on paw withdrawal thresholds.

This model also induces symptoms of neuropathic pain, including allodynia and hyperalgesia.

Procedure:

-

Anesthetize the rat as per institutional guidelines.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.

-

The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle and skin layers.

-

Allow for recovery and monitor the animal's well-being.

-

Evaluate mechanical and cold allodynia at baseline and post-surgery.

-

Administer this compound or vehicle and measure the change in withdrawal thresholds or latencies.

This model mimics chemotherapy-induced peripheral neuropathy.

Procedure:

-

Administer vincristine sulfate intraperitoneally (i.p.) to the rats. A common dosing regimen is daily or on alternating days for a specified period to induce neuropathy.

-

Monitor the animals for the development of mechanical hypersensitivity using von Frey filaments.

-

Once neuropathic pain is established, administer this compound or vehicle orally.

-

Assess the paw withdrawal thresholds at different time points after drug administration to determine its analgesic effect.

This model is used to study osteoarthritis-related joint pain.

Procedure:

-

Anesthetize the rat.

-

Inject a solution of monoiodoacetic acid (MIA) intra-articularly into the knee joint to induce cartilage degradation and inflammation.

-

Monitor the development of pain by measuring changes in weight-bearing on the affected limb or by assessing paw withdrawal thresholds to mechanical stimuli.

-

Once pain behaviors are stable, administer this compound or vehicle orally.

-

Evaluate the reversal of pain and any restoration of limb function.

Electrophysiological Recording of T-type Calcium Currents in DRG Neurons

This protocol allows for the direct assessment of this compound's effect on T-type calcium channels in sensory neurons.

Procedure:

-

DRG Neuron Culture:

-

Isolate dorsal root ganglia (DRGs) from rats.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).

-

Plate the neurons on coated coverslips and culture them for 24-48 hours.

-

-

Whole-Cell Patch-Clamp Recording:

-

Mount the coverslip with adherent DRG neurons onto the stage of an inverted microscope.

-

Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal (giga-seal) with the membrane of a single neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential that allows for the measurement of T-type currents (e.g., -90 mV).

-

Apply depolarizing voltage steps to elicit calcium currents.

-

Bath apply this compound at various concentrations to the neuron and record the resulting inhibition of the T-type calcium currents.

-

Analyze the data to determine the IC50 of this compound.

-

Visualization of Signaling Pathways and Workflows

Caption: this compound blocks upregulated Ca(v)3.2 channels in nociceptors.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound serves as a specific and valuable pharmacological tool for elucidating the role of peripheral T-type calcium channels, particularly Ca(v)3.2, in the mechanisms of peripheral sensitization and various pain states. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting this pathway. While clinical trials in diabetic neuropathy did not show efficacy, the preclinical data strongly support its utility in investigating the fundamental mechanisms of pain.

References

Application Notes and Protocols for ABT-639 in Electrophysiological Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ABT-639, a peripherally acting and selective T-type Ca(v)3.2 calcium channel blocker, in various electrophysiological recording techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal excitability and pain signaling pathways.

Introduction to this compound

This compound is a novel compound that selectively inhibits the Ca(v)3.2 isoform of T-type calcium channels.[1][2] These channels are low-voltage activated and play a crucial role in modulating neuronal excitability, particularly in peripheral sensory neurons involved in pain perception.[3][4] Preclinical studies in animal models have demonstrated the analgesic efficacy of this compound in various neuropathic and nociceptive pain models.[2][5][6] However, clinical trials in patients with diabetic peripheral neuropathic pain did not show a significant reduction in pain compared to placebo.[7]

Mechanism of Action

This compound exerts its effects by binding to and blocking the pore of the Ca(v)3.2 channel, thereby preventing the influx of calcium ions into the neuron upon membrane depolarization.[3] This action reduces neuronal hyperexcitability and the firing of nociceptive neurons.[3] The selectivity for peripheral channels is attributed to its low brain-to-plasma concentration ratio.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and in vitro studies.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Cav3.2) | 2 µM | Recombinant human T-type Ca(v)3.2 channels | [2] |

| IC50 (LVA currents) | 8 µM | Rat Dorsal Root Ganglion (DRG) neurons | [2] |

| IC50 (Cav1.2, Cav2.2) | > 30 µM | Recombinant human Ca(v)1.2 and Ca(v)2.2 channels | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound in Rats

| Pain Model | Parameter | Value | Route of Administration | Reference |

| Knee Joint Pain | ED50 | 2 mg/kg | Oral (p.o.) | [2] |

| Spinal Nerve Ligation | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2][5] |

| Chronic Constriction Injury (CCI) | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2] |

| Vincristine-induced Neuropathy | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2][5] |

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 73% | Rodents | [2][9] |

| Protein Binding | 88.9% | Rodents | [2][8] |

| Brain:Plasma Ratio | 0.05:1 | Rodents | [2][9] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of T-type Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on low-voltage activated (LVA) T-type calcium currents in isolated DRG neurons.

Materials:

-

Cell Culture: Primary culture of sensory neurons from dorsal root ganglia (DRGs).[7]

-

External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 4-aminopyridine, 10 HEPES. pH adjusted to 7.4 with TEA-OH.[1]

-

Internal (Pipette) Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl₂. pH adjusted to 7.2 with hydrofluoric acid.[1]

-

Pharmacological Agents: this compound, ω-conotoxin GVIA (to block N-type channels), nisoldipine (to block L-type channels), ω-conotoxin MVIIC (to block P/Q-type channels).[1]

-

Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

-

DRG Neuron Isolation and Culture:

-

Preparation for Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

To isolate T-type currents, pre-incubate the neurons with a cocktail of high-voltage activated (HVA) calcium channel blockers (ω-conotoxin GVIA, nisoldipine, ω-conotoxin MVIIC).[1]

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the micropipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit calcium currents.

-

-

Application of this compound:

-

Establish a stable baseline recording of T-type calcium currents.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.

-

Apply different concentrations of this compound to the perfusion system to generate a dose-response curve.

-

Record the currents at each concentration after a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward calcium current at each voltage step.

-

Plot the current-voltage (I-V) relationship.

-

Calculate the percentage of inhibition of the peak current by each concentration of this compound.

-

Fit the dose-response data to a Hill equation to determine the IC50 value.

-

Microneurography for Recording C-Nociceptor Spontaneous Activity

This protocol describes the use of microneurography to assess the effect of orally administered this compound on spontaneous activity in single C-nociceptors in human subjects with neuropathic pain.[1][10]

Materials:

-

Microneurography Setup: Tungsten microelectrode, reference electrode, high-impedance amplifier, data acquisition system.

-

Stimulating Electrodes: A pair of surface electrodes for electrical stimulation of the nerve receptive field.

-

Pharmacological Agent: this compound (oral administration).

Procedure:

-

Subject Preparation:

-

The subject should be in a relaxed, supine position.

-

Identify a peripheral nerve for recording (e.g., superficial peroneal nerve at the dorsum of the foot).[11]

-

-

Electrode Insertion and C-Fiber Identification:

-

Insert the tungsten microelectrode into the nerve fascicle.[11]

-

Insert a reference electrode subcutaneously nearby.

-

Deliver weak electrical stimuli through the surface electrodes placed in the nerve's innervation territory to search for C-fiber responses.

-

Identify single C-nociceptor fibers based on their slow conduction velocity (<2 m/s), high electrical threshold, and response to noxious stimuli.[2]

-

-

Recording of Spontaneous Activity:

-

Once a spontaneously active C-nociceptor is identified, record its baseline firing rate for a defined period.

-

-

Administration of this compound:

-

Administer a single oral dose of this compound (e.g., 100 mg) or placebo in a double-blind, crossover design.[10]

-

-

Post-Dose Recording:

-

Continuously record the spontaneous activity of the identified C-nociceptor for several hours post-administration.

-

-

Data Analysis:

-

Analyze the firing frequency (in Hz) of the C-nociceptor before and after the administration of this compound or placebo.

-

Compare the changes in spontaneous activity between the this compound and placebo treatment groups.

-

Visualizations

Caption: Mechanism of action of this compound on a peripheral sensory neuron.

Caption: Experimental workflow for whole-cell patch-clamp studies with this compound.

Caption: Simplified signaling pathway involving T-type calcium channels.

References

- 1. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]

- 2. microneurography.org [microneurography.org]

- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Home [microneurography.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 8. Activity-dependent slowing of conduction differentiates functional subtypes of C fibres innervating human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Screening of T-Type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are pivotal in shaping neuronal excitability and are implicated in a variety of physiological and pathophysiological processes.[1] These channels, particularly the CaV3.2 isoform, have emerged as promising therapeutic targets for managing conditions such as neuropathic pain and epilepsy. Abt-639 is a notable selective blocker of the CaV3.2 T-type calcium channel. This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize T-type calcium channel blockers like this compound. The methodologies outlined herein are tailored for researchers in academic and industrial settings engaged in drug discovery and development.

The primary screening of large compound libraries is often accomplished using high-throughput fluorescence-based assays that measure intracellular calcium influx. Positive hits from these initial screens are then typically validated and further characterized using automated patch-clamp electrophysiology, which offers a more direct and detailed assessment of ion channel function.[2]

Signaling Pathway of T-Type Calcium Channels in Neurons

T-type calcium channels play a crucial role in neuronal signaling by opening in response to small membrane depolarizations, leading to an influx of calcium ions. This initial calcium entry can trigger a cascade of downstream events, including the activation of calcium-dependent enzymes and alterations in gene expression, ultimately modulating neuronal excitability and function.[3][4]

High-Throughput Screening Workflow

The process of identifying novel T-type calcium channel blockers typically involves a multi-stage screening funnel. This workflow is designed to efficiently screen large compound libraries and progressively narrow down to the most promising candidates for further development.

Data Presentation: Comparative Potency of T-Type Calcium Channel Blockers

The following table summarizes the inhibitory potency (IC₅₀ values) of various T-type calcium channel blockers, including this compound, determined using different cell-based assay methodologies. This comparative data is crucial for understanding the pharmacological profile of these compounds.

| Compound | Target Channel | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Human CaV3.2 | Electrophysiology | Rat DRG Neurons | 8 | [2] |

| Mibefradil | Human CaV3.1 (α1G) | Electrophysiology (in 2mM Ca²⁺) | HEK-293 | 0.27 | [5] |

| Mibefradil | Human CaV3.2 (α1H) | Electrophysiology (in 2mM Ca²⁺) | HEK-293 | 0.14 | [5] |

| Mibefradil | Human CaV3.1/3.2 | Electrophysiology | Human Atrial/Rabbit SA node cells | 0.1 | [6] |

| MONIRO-1 | Human CaV3.1 | Electrophysiology | HEK-293 | 3.3 | |

| MONIRO-1 | Human CaV3.2 | Electrophysiology | HEK-293 | 1.7 | |

| MONIRO-1 | Human CaV3.3 | Electrophysiology | HEK-293 | 7.2 | |

| PnCS1 | Human CaV3.1 | Two-electrode voltage clamp | Xenopus oocytes | 13.1 |

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Influx Assay using Fluo-4 AM

This protocol describes a high-throughput screening assay to identify inhibitors of T-type calcium channels using the calcium-sensitive fluorescent dye Fluo-4 AM.[7][8][9]

Materials:

-

HEK-293 cells stably expressing the T-type calcium channel of interest (e.g., CaV3.2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

-

Gramicidin

-

High potassium chloride (KCl) solution

-

Test compounds (e.g., this compound)

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

-

Cell Plating:

-

Seed HEK-293 cells expressing the target T-type calcium channel into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

On the day of the assay, prepare the Fluo-4 AM loading solution by mixing the Fluo-4 AM stock and Pluronic F-127 stock with HBSS to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Remove the cell culture medium from the plates and wash the cells once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Incubation and Membrane Potential Manipulation:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Prepare a solution containing gramicidin (e.g., 1 µM) and the test compounds at various concentrations in HBSS.

-

Add the gramicidin and compound solution to the wells and incubate for a sufficient time to allow for membrane potential equilibration and compound binding.

-

-

Signal Detection:

-

Place the plate in the fluorescence microplate reader.

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a baseline fluorescence reading.

-

Use the instrument's integrated pipettor to add a high KCl solution to each well to depolarize the cell membrane and activate the T-type calcium channels.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the calcium influx for each compound concentration relative to the control (vehicle-treated) wells.

-

Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Automated Patch-Clamp Electrophysiology

This protocol provides a general workflow for the secondary screening and characterization of T-type calcium channel blockers using an automated patch-clamp system.[10][11][12]

Materials:

-

HEK-293 cells expressing the T-type calcium channel of interest

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

-

Planar patch-clamp chips

-

Extracellular solution (e.g., containing in mM: 140 CsCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with CsOH)

-

Intracellular solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH)

-

Test compounds (e.g., this compound)

Procedure:

-

Cell Preparation:

-

Harvest the cells expressing the T-type calcium channel using a gentle, non-enzymatic dissociation method to ensure cell viability and a high-quality seal formation.

-

Resuspend the cells in the extracellular solution at the optimal density for the automated patch-clamp system.

-

-

System Setup and Priming:

-

Prime the fluidics of the automated patch-clamp system with the intracellular and extracellular solutions.

-

Load the planar patch-clamp chips into the instrument.

-

-

Cell Loading and Sealing:

-

Load the cell suspension into the instrument.

-

The system will automatically dispense cells onto the patch-clamp chips and apply suction to form a high-resistance (giga-ohm) seal between the cell membrane and the chip.

-

-

Whole-Cell Configuration and Recording:

-

Once a stable giga-seal is formed, the system will apply a suction pulse to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed, available state, followed by a depolarizing step (e.g., to -30 mV) to activate the channels.

-

-

Compound Application and Data Acquisition:

-

After establishing a stable baseline current, apply the test compounds at increasing concentrations using the instrument's integrated fluidics.

-

Record the T-type calcium currents in the presence of each compound concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each compound concentration.

-

Calculate the percentage inhibition of the current relative to the baseline.

-

Plot the percentage inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of novel T-type calcium channel blockers. The combination of high-throughput fluorescence-based primary screening and automated patch-clamp secondary screening allows for an efficient and comprehensive evaluation of compound libraries. By following these detailed protocols, researchers can confidently advance their drug discovery programs targeting T-type calcium channels for the potential treatment of a range of neurological and cardiovascular disorders.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]